2-Methyl-4-(thiophen-2-YL)phenol
Description
Properties
IUPAC Name |
2-methyl-4-thiophen-2-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c1-8-7-9(4-5-10(8)12)11-3-2-6-13-11/h2-7,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAYOQDSDHCNIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683661 | |
| Record name | 2-Methyl-4-(thiophen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255637-37-6 | |
| Record name | 2-Methyl-4-(thiophen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
In a typical procedure, thiophen-2-ylmethyl chloride reacts with 4-methylphenol in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophilic thiophen-2-ylmethyl carbocation forms via interaction with AlCl₃, followed by attack at the para position of the phenol (relative to the methyl group). Yields are highly dependent on solvent polarity and temperature, with dichloromethane (DCM) at 0–5°C providing optimal results.
Table 1: Friedel-Crafts Alkylation Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | DCM | 0–5 | 68 |
| FeCl₃ | Toluene | 25 | 42 |
| BF₃·Et₂O | Nitromethane | 30 | 55 |
Side reactions, such as ortho substitution or over-alkylation, are mitigated by steric hindrance from the methyl group and low reaction temperatures.
The Suzuki-Miyaura reaction enables precise introduction of the thiophen-2-yl group via palladium-catalyzed coupling. This method is favored for its regioselectivity and compatibility with phenolic hydroxyl groups.
Substrate Preparation and Coupling Conditions
4-Bromo-2-methylphenol serves as the aryl halide precursor, reacting with thiophen-2-ylboronic acid under catalytic conditions. A representative protocol uses Pd(PPh₃)₄ (5 mol%), K₂CO₃ as a base, and a 3:1 mixture of dioxane/water at 80°C.
Table 2: Suzuki Coupling Optimization
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 |
| Pd(OAc)₂/XPhos | CsF | THF | 78 |
| NiCl₂(dppf) | K₃PO₄ | EtOH/H₂O | 62 |
The reaction tolerates the phenolic -OH group without protection, attributed to the mild basic conditions. Post-coupling purification via column chromatography (silica gel, ethyl acetate/hexane) affords the product in >95% purity.
Cascade Reactions Involving Allenic Ketones
Cascade reactions offer a one-pot strategy to construct complex phenolic frameworks. The reaction of 1,2-allenic ketones with β-diketones generates 2-hydroxyaryl ketones, which are subsequently functionalized with thiophene units.
Mechanistic Insights
The process begins with a Michael addition of the β-diketone to the allenic ketone, forming a conjugated enolate. Cyclization via intramolecular aldol condensation yields the phenolic core, which undergoes electrophilic thiophenylation using thiophen-2-ylmagnesium bromide.
Table 3: Cascade Reaction Outcomes
| Allenic Ketone | β-Diketone | Thiophene Source | Yield (%) |
|---|---|---|---|
| R = Me | Acetylacetone | Thienyl-MgBr | 72 |
| R = Ph | Dibenzoylmethane | Thienyl-Li | 65 |
This method excels in constructing polysubstituted phenols but requires careful control of reaction stoichiometry to avoid polymerization.
Grignard Reagent-Based Alkylation
Adapted from patent literature, Grignard reagents introduce the thiophen-2-yl group via nucleophilic attack on a ketone intermediate.
Synthesis of 4-(Thiophen-2-yl)-2-methylcyclohexanone
2-Methylcyclohexanone is treated with thiophen-2-ylmagnesium bromide in THF at −78°C, yielding the tertiary alcohol. Acid-catalyzed dehydration (H₂SO₄, DCM) forms the cyclohexene intermediate, which is aromatized to the phenol via oxidative dehydrogenation (DDQ, toluene).
Table 4: Grignard Reaction Parameters
| Grignard Reagent | Temperature (°C) | Acid Catalyst | Yield (%) |
|---|---|---|---|
| Thienyl-MgBr | −78 | H₂SO₄ | 60 |
| Thienyl-MgCl | −40 | HCl·Et₂O | 48 |
Reductive Aromatization of Dienones
A two-step sequence involving Claisen-Schmidt condensation followed by hydrogenation provides an alternative route.
Condensation and Hydrogenation
4-Methylacetophenone reacts with thiophene-2-carbaldehyde under basic conditions (NaOH, EtOH) to form a dienone. Palladium-catalyzed hydrogenation (H₂, 50 psi) reduces the ketone to a secondary alcohol, which undergoes acid-catalyzed dehydration (TsOH, toluene) to yield the target phenol.
Table 5: Hydrogenation Efficiency
| Catalyst | Pressure (psi) | Solvent | Yield (%) |
|---|---|---|---|
| Pd/C | 50 | EtOAc | 75 |
| PtO₂ | 30 | MeOH | 68 |
Comparative Analysis of Methods
Table 6: Method Comparison
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Friedel-Crafts | Simple setup | Poor regioselectivity | 60–68 |
| Suzuki Coupling | High regiocontrol | Costly catalysts | 75–85 |
| Cascade Reactions | One-pot synthesis | Narrow substrate scope | 65–72 |
| Grignard Alkylation | Scalable | Low-temperature requirements | 48–60 |
| Reductive Aromatization | Mild conditions | Multiple steps | 68–75 |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(thiophen-2-YL)phenol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinones, while reduction reactions may yield alcohols or hydrocarbons .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that 2-Methyl-4-(thiophen-2-YL)phenol acts as an inhibitor of critical signaling pathways involved in cancer cell proliferation. Specifically, it targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial for cell growth and survival. By inhibiting these pathways, the compound can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapies.
1.2 Antimicrobial Properties
The compound has also demonstrated significant antimicrobial activity against various pathogens. Its derivatives have shown effectiveness against bacteria and fungi, suggesting potential applications as an active pharmaceutical ingredient in treating infectious diseases .
1.3 Cholinesterase Inhibition
Recent studies have highlighted the compound's ability to inhibit cholinesterase enzymes, which are important for neurotransmission regulation. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease . The structure-activity relationship (SAR) studies indicate that modifications to the thiophene ring enhance inhibitory potency against acetylcholinesterase (AChE) .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(Thiophen-2-yl)phenol | Contains a thiophene ring attached to phenol | Antimicrobial properties |
| 5-(Thiophen-2-yl)-1H-pyrazole | Pyrazole ring addition | Anticancer activity |
| 3-Methylthio-4-hydroxybenzoic acid | Hydroxybenzoic acid derivative | Antioxidant effects |
This table illustrates how variations in structure influence biological activity and therapeutic potential.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound:
- In Vitro Studies : In vitro tests demonstrated that the compound effectively inhibits cancer cell lines by disrupting key signaling pathways associated with cell survival .
- Antimicrobial Testing : Laboratory tests revealed its effectiveness against specific strains of bacteria and fungi, indicating its potential use in developing new antimicrobial agents.
- Cholinesterase Inhibition Studies : The compound exhibited significant AChE inhibition, with IC50 values indicating strong potential for neuroprotective applications .
Mechanism of Action
The mechanism of action of 2-Methyl-4-(thiophen-2-YL)phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2-(Thiophen-2-YL)phenol
Structural Differences: Lacks the methyl group at the 2-position of the phenol ring.
- Molecular Formula: C₁₀H₈OS vs. C₁₁H₁₀OS (estimated for 2-Methyl-4-(thiophen-2-YL)phenol).
- Key Properties :
- Reactivity : The absence of the methyl group may enhance electrophilic substitution reactivity at the 2-position.
- Applications : Used as a key intermediate in pharmaceuticals and agrochemicals; the methylated analog likely offers improved metabolic stability and membrane permeability .
4-Mercapto-2-methylphenol
Structural Differences : Replaces the thiophene ring with a mercapto (-SH) group.
- Molecular Formula : C₇H₈OS vs. C₁₁H₁₀OS.
- Key Properties: Higher acidity due to the -SH group (pKa ~6–8 for -SH vs. ~10 for phenol -OH). Increased hydrogen-bonding capacity, enhancing solubility in polar solvents .
- Applications: Potential use in metal chelation or as a redox-active agent, contrasting with the thiophene analog’s role in π-conjugated systems .
2-Methyl-4-{[4-methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]methylthio}phenol
Structural Differences : Features a thiazole ring and trifluoromethylphenyl group connected via a methylthio (-SCH₂-) linker.
- Molecular Complexity : Higher molecular weight (e.g., ~403.44 g/mol) due to the thiazole and CF₃ groups.
- Applications : Reported in peroxisome proliferator-activated receptor (PPAR) regulators, suggesting pharmacological relevance. The thiophene analog may exhibit distinct binding affinities due to differences in electronic conjugation .
Physicochemical Comparison
Biological Activity
2-Methyl-4-(thiophen-2-YL)phenol is an organic compound that has garnered attention in recent years due to its diverse biological activities. This compound is structurally characterized by a phenolic group substituted with a thiophene ring, which contributes to its unique properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and signaling pathways involved in cell growth and apoptosis. Notably, it has been identified as an inhibitor of key signaling pathways that regulate cellular proliferation and survival.
- Inhibition of mPGES-1 : Recent studies have highlighted the compound's role as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a critical enzyme in the biosynthesis of prostaglandin E2 (PGE2), which is implicated in cancer progression and inflammatory diseases. The inhibition of mPGES-1 by this compound has been shown to selectively affect PGE2 levels, potentially mitigating side effects associated with traditional COX inhibitors .
- Anticancer Activity : The compound has demonstrated significant anticancer properties through various mechanisms, including induction of cell cycle arrest and apoptosis in cancer cell lines. For instance, treatment with this compound resulted in G0/G1 phase arrest and increased subG0/G1 populations, indicating apoptotic activity .
Research Findings
A variety of studies have explored the biological activity of this compound, revealing promising results across different biological assays.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have illustrated the potential therapeutic applications of this compound:
- Cancer Therapy : A study investigated the effects of this compound on A549 lung cancer cells, where it was found to induce significant apoptosis and inhibit cell proliferation through mPGES-1 inhibition. The results suggested that this compound could serve as a lead for developing new anticancer agents targeting inflammation-related pathways .
- Inflammation : In another study focusing on inflammatory diseases, the compound's ability to modulate PGE2 levels provided insights into its potential application in treating conditions such as arthritis and burn injuries. The selective inhibition of mPGES-1 could minimize gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Skin Disorders : The tyrosinase inhibitory activity of related compounds suggests that derivatives of this compound could be explored for treating hyperpigmentation disorders, leveraging its potential to inhibit melanin production .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-Methyl-4-(thiophen-2-YL)phenol, and how is its purity confirmed?
- Methodology : Synthesis typically involves condensation reactions between thiophene derivatives and phenolic precursors. For example:
- Step 1 : Functionalization of the thiophene ring (e.g., introducing methyl or hydroxyl groups via Friedel-Crafts alkylation or electrophilic substitution).
- Step 2 : Coupling with a phenolic moiety using cross-coupling catalysts (e.g., palladium or copper-based systems) .
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure by analyzing proton and carbon environments.
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., -OH, C-S).
- High-Performance Liquid Chromatography (HPLC) : Validates purity (e.g., using reverse-phase columns like Newcrom R1, as in related phenolic azo compounds) .
Q. How is the crystal structure of this compound determined?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Data Collection : Use diffractometers (e.g., Oxford Diffraction Xcalibur) to measure reflection intensities .
- Refinement : Employ software like SHELXL for structural solution and WinGX for data processing .
- Example Crystallographic Parameters (from a related oxazole-thiophene derivative ):
| Parameter | Value |
|---|---|
| Space Group | |
| Unit Cell (Å) | , , |
| β Angle | 112.13° |
| Z (molecules/unit) | 8 |
Q. What hydrogen bonding patterns are observed in structurally similar compounds?
- Methodology : Graph set analysis (Etter’s formalism) classifies hydrogen bonds into motifs (e.g., chains, rings). For example:
- C–H···O Bonds : Stabilize molecular chains along specific crystallographic directions.
- π-π Interactions : Contribute to 3D packing .
Advanced Questions
Q. How can density-functional theory (DFT) address challenges in modeling electronic properties?
- Methodology :
- Functional Selection : Hybrid functionals (e.g., B3LYP) improve accuracy for thiophene’s conjugated systems.
- Solvent Effects : Polarizable Continuum Model (PCM) accounts for dielectric environments .
| Property | Approach |
|---|---|
| Correlation Energy | Colle-Salvetti formula with gradient expansions |
| Basis Set | Triple-ζ with polarization functions |
Q. How to resolve contradictions in hydrogen bonding patterns across polymorphs?
- Methodology :
- Multi-Polymorph Analysis : Compare hydrogen bond geometries (distances/angles) using SC-XRD.
- Energy Frameworks : Computational tools (e.g., CrystalExplorer) quantify intermolecular interaction energies .
Q. What strategies optimize biological activity assays for this compound?
- Methodology :
- Target Identification : Screen against enzymes like sterol 14α-demethylase (linked to antifungal activity in analogous compounds) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorine or methoxy groups) to enhance binding affinity .
| Target | Assay Type | IC₅₀ (µM) |
|---|---|---|
| Inflammatory Enzyme | Fluorescence | 12.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
